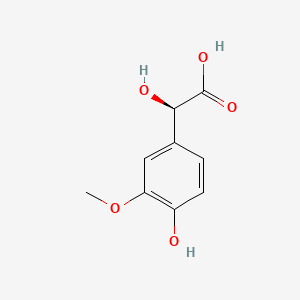
N-diazo-(2-phenylphenyl)phosphonamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-diazo-(2-phenylphenyl)phosphonamidic acid is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a phosphonamidic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diazo-(2-phenylphenyl)phosphonamidic acid typically involves the reaction of a phosphonamidic acid precursor with a diazo transfer reagent. One common method includes the use of diazo esters in the presence of a catalyst such as rhodium tetraacetate . The reaction is usually conducted in a solvent like N,N-dimethylformamide (DMF) under controlled temperature conditions to ensure the stability of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-diazo-(2-phenylphenyl)phosphonamidic acid undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, often facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like rhodium, copper, or iridium complexes
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield azides, while reduction reactions can produce amines.
Scientific Research Applications
N-diazo-(2-phenylphenyl)phosphonamidic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-diazo-(2-phenylphenyl)phosphonamidic acid involves the transfer of the diazo group to various substrates, facilitated by metal catalysts. The diazo group can form reactive intermediates such as carbenes or nitrenes, which can then participate in further chemical transformations . These intermediates can interact with molecular targets and pathways, leading to the formation of new chemical bonds and products.
Comparison with Similar Compounds
N-diazo-(2-phenylphenyl)phosphonamidic acid can be compared with other diazo compounds such as:
- Diakyl diazo malonates
- Carbamoyl diazo esters
- Sulfonyl diazo esters
- Phosphoryl diazo esters
These compounds share the diazo functional group but differ in their substituents and reactivity. This compound is unique due to its phosphonamidic acid moiety, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-diazo-(2-phenylphenyl)phosphonamidic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3O2P/c13-14-15-18(16,17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYCEVGTAPOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(=O)(N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)



![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)







![2-[(2S)-butan-2-yl]-1,3-thiazole](/img/structure/B8253580.png)

